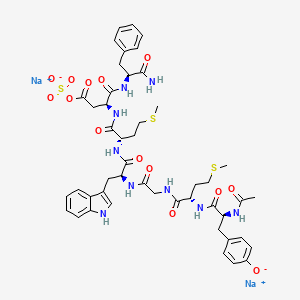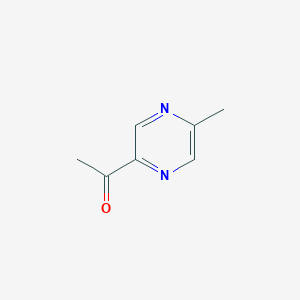![molecular formula C11H11BrN2O2 B1593442 Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 847446-55-3](/img/structure/B1593442.png)
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
説明
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 . It has a molecular weight of 283.12 . This compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a topic of recent research . One effective protocol involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones, catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid . This reaction occurs under microwave irradiation in methanol and sodium bicarbonate as a base .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They are synthesized through various reactions, including metal-free direct synthesis . The products’ substitution pattern is explained by concurrent ketimine and Ortoleva–King type reaction intermediate transformations .科学的研究の応用
2. Anti-inflammatory and Analgesic Properties Research has indicated that certain derivatives of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate may possess anti-inflammatory and analgesic properties. These effects were observed in studies exploring the pharmacological activity of related compounds, suggesting potential therapeutic applications (Abignente et al., 1982; 1984; 1992).
3. Antibacterial Activity Some derivatives of this compound have demonstrated notable antibacterial properties. This finding expands the potential scope of this compound in the development of new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
4. Potential in Cancer Therapy Derivatives of this compound have shown promise in cancer therapy. Studies suggest that certain derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating potential utility as anticancer agents (Abdel‐Aziz et al., 2009).
5. Synthesis of Novel Compounds this compound serves as a key precursor in the synthesis of a wide range of novel compounds. These synthesized compounds span a variety of chemical structures and potential applications, demonstrating the versatility of this ethyl carboxylate in medicinal chemistry and drug development (Castera-Ducros et al., 2006; Stanovnik et al., 2008; Sanghavi et al., 2022).
6. Application in Pestivirus Inhibition Research has shown that certain analogues of this compound are effective in inhibiting pestivirus replication. This finding suggests potential therapeutic applications in the treatment of pestivirus-related diseases (Paeshuyse et al., 2007).
作用機序
Target of Action
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine derivatives have been recognized as significant agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives exhibit significant activity against mdr-tb and xdr-tb .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to have a wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit significant activity against mdr-tb and xdr-tb .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its function. Additionally, this compound can form complexes with metal ions, which can further affect its biochemical properties .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can induce changes in gene expression by interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further affect its biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSOLJXZDJFTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649975 | |
| Record name | Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847446-55-3 | |
| Record name | Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)